L-Serine isopropyl ester

Beschreibung

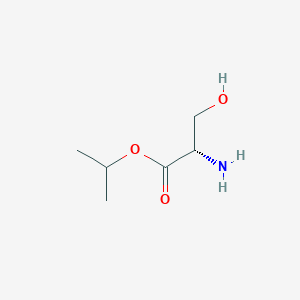

Structure

3D Structure

Eigenschaften

IUPAC Name |

propan-2-yl (2S)-2-amino-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-4(2)10-6(9)5(7)3-8/h4-5,8H,3,7H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETDCGYOOXTNBW-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for L Serine Isopropyl Ester and Its Precursors

Direct Esterification Protocols

Direct esterification represents the most straightforward approach to synthesizing L-Serine isopropyl ester, typically involving the reaction of L-Serine with isopropanol (B130326) in the presence of a catalyst.

Acid-Catalyzed Esterification of L-Serine with Isopropanol

The classic Fischer-Speier esterification method, which involves heating an amino acid in an alcohol with a strong acid catalyst, is a primary technique for preparing amino acid esters. google.com In this protocol, L-Serine is suspended or dissolved in isopropanol, and a catalyst such as sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl) is introduced. google.comnih.govacs.org The reaction is typically heated to reflux to drive the equilibrium towards the ester product. google.com The strong acid protonates the carboxylic acid group of L-Serine, making it more susceptible to nucleophilic attack by the hydroxyl group of isopropanol. A significant challenge in this process is the removal of water, a byproduct that can shift the equilibrium back towards the reactants. To improve yields, methods may involve continuously adding and distilling off the alcohol to remove water azeotropically. google.com

The efficiency of this reaction can be influenced by the nature of the acid catalyst. acs.org For instance, studies on methanol-based esterification have shown that sulfuric acid is an effective catalyst, while other mineral acids like HCl and nitric acid (HNO₃) under similar pH conditions may not yield any product, highlighting the specific role of the catalyst beyond simply lowering the pH. acs.org

Role of Chlorinating Agents in Esterification Efficiency

To enhance the efficiency and yield of esterification, chlorinating agents are widely employed. These reagents convert the carboxylic acid into a more reactive intermediate, facilitating the reaction with isopropanol.

Thionyl Chloride (SOCl₂): This is a common and highly effective reagent for preparing amino acid esters. nih.gov When L-Serine is treated with thionyl chloride in isopropanol, the carboxylic acid is converted into a highly reactive acyl chloride intermediate. This intermediate readily reacts with isopropanol to form the desired this compound. A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. The reaction is often performed at low temperatures, such as 0°C, to control its reactivity. google.com However, it's important to note that when using thionyl chloride with serine-containing peptides, there is a risk of the hydroxyl group on the serine residue being converted to an alkyl chloride. mdpi.com

Trimethylsilyl (B98337) Chloride (TMSCl): An alternative and often more convenient method involves the use of trimethylsilyl chloride. nih.govnih.gov In this procedure, the amino acid is treated with TMSCl in the alcohol solvent at room temperature. nih.gov TMSCl serves as both a catalyst and a water-binding agent. google.com This method is compatible with a wide range of natural, aromatic, and aliphatic amino acids and generally produces the corresponding amino acid ester hydrochlorides in good to excellent yields. nih.gov Compared to the thionyl chloride method, the TMSCl approach can be more convenient as it avoids the handling of the highly toxic SOCl₂ and its gaseous byproducts. nih.gov

Table 1: Comparison of Chlorinating Agents for Amino Acid Esterification

| Feature | Thionyl Chloride (SOCl₂) | Trimethylsilyl Chloride (TMSCl) |

|---|---|---|

| Mechanism | Forms a reactive acyl chloride intermediate. | Activates the carboxyl group and acts as a water scavenger. google.com |

| Byproducts | SO₂ (gas), HCl (gas). | Hexamethyldisiloxane. |

| Typical Conditions | Low temperatures (e.g., -5 to 0°C) are often required. nih.gov | Room temperature is often sufficient. nih.gov |

| Advantages | High reactivity, gaseous byproducts are easily removed. | Milder conditions, higher convenience, less toxic reagent. nih.govnih.gov |

| Disadvantages | Highly toxic and corrosive, potential for side reactions with sensitive functional groups like the hydroxyl group of serine. mdpi.comnih.gov | Requires stoichiometric amounts of the reagent. |

Multistep Synthesis Approaches

Multistep syntheses provide greater control over the reaction and are often used to achieve higher purity. These methods typically involve the formation of a stable intermediate, such as the hydrochloride salt of the ester, followed by a final deprotection step.

Preparation of Amino Acid Isopropyl Ester Hydrochlorides

The synthesis of amino acid esters using methods involving HCl or chlorinating agents like SOCl₂ and TMSCl inherently produces the hydrochloride salt of the ester. nih.govgoogle.com This occurs because the amino group of L-Serine is basic and becomes protonated by the generated or added HCl. The resulting this compound hydrochloride is often a stable, crystalline solid that can be easily isolated and purified by filtration and washing. nih.govgoogle.com

The general procedure involves reacting the amino acid in isopropanol with the chosen chlorinating agent. nih.govgoogle.com After the reaction is complete, the solvent is typically removed by evaporation under reduced pressure, leaving the crude product. google.com This crude solid can then be washed with a non-polar solvent, like diethyl ether, to remove impurities, yielding the purified amino acid ester hydrochloride. google.com The formation of the hydrochloride salt protects the amine functionality and increases the compound's solubility in organic solvents, which is beneficial for subsequent reactions. nih.govresearchgate.net

Deprotection Strategies for Amine Functionality

To obtain the free this compound from its hydrochloride salt, a deprotection (neutralization) step is required. This involves treating the salt with a base to remove the proton from the ammonium (B1175870) group.

Commonly used bases for this purpose include:

Triethylamine (B128534) (NEt₃ or TEA): The hydrochloride salt is dissolved or suspended in a dry, non-reactive solvent like chloroform (B151607) or methylene (B1212753) chloride, and a slight excess of triethylamine is added. researchgate.netscielo.br The triethylamine reacts with the hydrogen chloride to form triethylammonium (B8662869) chloride, a salt that can often be removed by filtration, leaving the free amino acid ester in the solution. scielo.brresearchgate.net

Ammonia (B1221849) Solution: An aqueous solution of ammonia can also be used to neutralize the hydrochloride salt. nih.gov

Potassium Carbonate: An aqueous solution of potassium carbonate is another effective method for neutralizing the amino acid ester hydrochloride, resulting in the precipitation of the free ester. scielo.br

After neutralization, the free ester is typically extracted into an organic solvent and purified further if necessary. The choice of base and workup procedure depends on the stability of the ester and the desired final purity.

Advanced and Contemporary Synthetic Pathways

Beyond traditional esterification, modern synthetic chemistry offers advanced methods for preparing amino acid esters, often focusing on milder conditions, higher selectivity, or novel applications.

Enzymatic Synthesis: Biocatalysis presents a green and highly selective alternative for ester synthesis. Enzymes like lipases and proteases can catalyze the esterification of N-protected amino acids with secondary alcohols, including isopropanol. researchgate.net For example, proteases or lipases immobilized on a solid support like Celite have been shown to convert N-Cbz-L-amino acids into their corresponding esters in organic solvents with high yields. researchgate.net Chemoenzymatic polymerization (CEP) using enzymes like papain has also been used to polymerize L-serine esters in aqueous media without the need to protect the side-chain hydroxyl group, demonstrating the utility of enzymes in forming ester bonds with serine derivatives. acs.org

Solid-Phase Synthesis Approaches: In the context of solid-phase peptide synthesis (SPPS), serine residues can be esterified as part of a larger peptide chain. Specialized techniques can activate the backbone amide bond at a C-terminal serine residue, which can then be displaced by a thiol to generate a thioester. nih.gov While this is for thioester synthesis, it showcases advanced methods of activating serine for ester-type bond formation. Cleavage of peptides from certain resins can also be designed to produce the peptide methyl ester directly. sigmaaldrich.com

Alternative Reagents: Other reagents can also be employed for esterification. For example, a process using chlorosulphonic acid to generate a monoalkyl hydrosulphate in situ has been developed for the esterification of amino acids and peptides. google.com This method provides another route to catalyze the reaction between the amino acid and the alcohol.

One-Pot Esterification and Subsequent Transformations

A notable example is the one-pot tandem reduction-olefination process to create enantiomerically pure allylic amines from N-protected α-amino esters. beilstein-journals.orgbeilstein-journals.org This method circumvents the isolation of often unstable intermediate aldehydes. beilstein-journals.org The process begins with the reduction of an N-protected L-Serine ester using Diisobutylaluminium hydride (DIBAL-H), followed by an in-situ Wittig or Horner-Wadsworth-Emmons reaction. beilstein-journals.org A significant advantage of this protocol is its compatibility with the unprotected β-hydroxy group of serine derivatives. beilstein-journals.orgbeilstein-journals.org

Another powerful one-pot methodology involves the simultaneous esterification and elimination of N-protected serines to produce dehydroalanine (B155165) esters. nih.gov This process, mediated by Caesium Carbonate (Cs₂CO₃), starts with commercially available N-protected serines and various haloalkanes, providing straightforward access to structurally diverse dehydroalanine building blocks. nih.gov This approach is noted for its operational simplicity and reagent economy. nih.gov

Furthermore, the concept extends to chemoenzymatic processes where the initial esterification of an amino acid can be directly followed by polymerization in the same vessel without isolating the ester monomer. researchgate.netnih.gov This integrated approach streamlines the path from the basic amino acid to the final polymer. researchgate.net

Chemoenzymatic Synthesis of L-Serine Esters and Related Polymers

Chemoenzymatic polymerization (CEP) has emerged as an environmentally favorable method for synthesizing polypeptides. researchgate.netnih.gov This technique utilizes enzymes as catalysts, which allows reactions to proceed under mild, aqueous conditions and leverages enzymatic specificity to avoid the need for protecting reactive side-chain functional groups. researchgate.net

The synthesis of poly(L-serine) (polySer) without the protection of the side-chain hydroxyl group has been successfully demonstrated through the papain-catalyzed polymerization of L-serine methyl ester (Ser-OMe) and L-serine ethyl ester (Ser-OEt) in an aqueous medium. nih.govacs.org This method is significant as traditional synthesis requires tedious protection and deprotection steps for the hydroxyl group. nih.govacs.orgresearchgate.net The polymerization proceeds in a basic pH range, yielding polySer with a degree of polymerization between 5 and 22. nih.govresearchgate.net The resulting polymer precipitates from the solution and characterization confirms it is composed of serine residues with free hydroxyl groups. nih.govacs.org This breakthrough represents the first successful synthesis of polySer via CEP in an aqueous solution without the need for a protecting group. nih.govresearchgate.net

The principle of CEP is based on the ability of proteases to catalyze not only the hydrolysis of peptide bonds but also the aminolysis of amino acid esters. nih.gov At high monomer concentrations, the enzyme promotes a nucleophilic attack by the amino group of one amino acid ester on the tetrahedral intermediate of another, leading to polypeptide formation. nih.gov This method has also been applied to the copolymerization of different amino acid esters, such as glycine (B1666218) ethyl ester with serine ethyl ester, further expanding its versatility. researchgate.net

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic method hinges on the careful optimization of reaction conditions to maximize product yield and purity. This is evident in the synthesis of L-Serine esters and their derivatives, where parameters such as catalyst concentration, temperature, pH, and reaction time are meticulously controlled.

In the context of standard esterification, such as the synthesis of L-serine methyl ester hydrochloride using thionyl chloride in methanol, controlling the reaction temperature between 35-40 °C is crucial for managing the reaction rate and minimizing byproduct formation. google.com Extending the reaction time can further improve the yield. google.com

For the one-pot tandem reduction-olefination of serine derivatives, fine-tuning the amount of the reducing agent is critical. Initial attempts with 1 equivalent of DIBAL-H resulted in a low yield (7%) of the desired product. Increasing the DIBAL-H to 2 equivalents significantly boosted the yield to 58%. A further optimized procedure, involving the addition of DIBAL-H in two separate portions, pushed the yield to 65%, demonstrating the profound impact of the reagent addition strategy. beilstein-journals.org

| Entry | Reduction Time (h) | DIBAL-H (equiv) | Yield (%) |

|---|---|---|---|

| 1 | 2 | 1 | 7 |

| 2 | 2 | 1.4 | 36 |

| 3 | 2 | 2 | 58 |

| 4 | i) 1, ii) 2 | i) 1.4, ii) 0.5 | 65 |

Similarly, the yield in chemoenzymatic polymerization is highly sensitive to reaction parameters. The papain-catalyzed polymerization of L-serine ethyl ester was found to be optimal at a pH of 8.5. nih.govacs.orgresearchgate.net The concentration of the monomer also plays a key role; studies showed that the yield of the resulting polySer precipitate increased as the initial monomer concentration was raised from 0.25 M to 1.5 M. researchgate.net

| Parameter | Condition | Precipitate Yield (%) |

|---|---|---|

| pH (at 1 M Monomer Conc.) | 7.5 | Approx. 15 |

| 8.5 | Approx. 20 | |

| 9.0 | Approx. 18 | |

| 9.5 | Approx. 12 | |

| Monomer Conc. (M) (at pH 8.5) | 0.25 | Approx. 8 |

| 0.5 | Approx. 15 | |

| 1.0 | Approx. 20 | |

| 1.5 | Approx. 22 |

These examples underscore the importance of systematic optimization in developing robust and efficient synthetic protocols for L-Serine esters and their derivatives.

L Serine Isopropyl Ester As a Chiral Building Block and Synthetic Intermediate

Applications in Asymmetric Synthesis

Asymmetric synthesis leverages chiral molecules to introduce new stereocenters in a controlled manner. L-serine and its derivatives, including the isopropyl ester, are frequently employed as starting materials in what is known as chiral pool synthesis, where a readily available enantiopure compound is used as a foundation for constructing a target molecule ankara.edu.tr.

The core value of L-serine isopropyl ester in asymmetric synthesis lies in its function as a source of chirality. The pre-existing chiral center from the L-serine backbone can direct the formation of new stereocenters in a process known as asymmetric induction ankara.edu.tr. For instance, derivatives of L-serine are used to control the stereochemistry in reactions such as Michael cyclizations. The chirality of the serine derivative can lead to high diastereoselectivity by influencing the conformation of the transition state, minimizing unfavorable non-bonding interactions and directing the approach of reagents mdpi.com. This substrate-controlled approach ensures that the chirality from the L-serine ester is effectively transferred to the newly formed molecule mdpi.com.

L-serine esters are key precursors in the enantioselective synthesis of various heterocyclic compounds. A notable example is the formation of oxazolines. L-serine methyl ester, a closely related compound, can be converted into advanced oxazoline structures through processes like DCC coupling and Burgess reagent-induced cyclization mdpi.com. These oxazolines are important intermediates for synthesizing complex natural products. The stereocenter of the L-serine ester directly translates to the stereocenter in the resulting heterocyclic ring, demonstrating its utility as a chiral building block for these important molecular scaffolds mdpi.com.

Derivatization for Complex Molecule Construction

The chemical structure of this compound allows for straightforward derivatization, making it a versatile intermediate for building complex molecules. The hydroxyl group, in particular, serves as a key functional group for transformations.

Dehydroalanine (B155165) is an α,β-unsaturated amino acid found in various peptide antibiotics and plays a catalytic role in some enzymes tubitak.gov.tr. Biosynthetically, dehydroalanine residues originate from the dehydration of serine residues tubitak.gov.trnih.gov. In chemical synthesis, L-serine derivatives are the most common and controllable precursors for creating dehydroalanine. The typical method involves converting the hydroxyl group of serine into a good leaving group, followed by an elimination reaction to form the double bond of dehydroalanine nih.gov.

A highly efficient, practical one-pot method has been developed for the synthesis of N-substituted dehydroalanine isopropyl esters directly from N-protected serines. nih.govrsc.orgrsc.org. This process utilizes cesium carbonate (Cs₂CO₃) to mediate a simultaneous esterification of the carboxylic acid with an isopropyl group (from 2-bromopropane) and β-elimination of the hydroxyl group nih.govrsc.org. This reaction provides a direct route to various dehydroalanine isopropyl esters, which are valuable building blocks rsc.org.

The success of this transformation is dependent on the nature of the N-protecting group. As shown in the table below, N-alkoxycarbonyl protected serines generally provide good yields of the desired dehydroalanine isopropyl ester. nih.govrsc.org. However, protecting groups like Fmoc are unstable under the basic reaction conditions, and others such as Tosyl (Tos) or Benzyl (Bn) primarily yield the N-protected serine isopropyl ester without significant elimination nih.govrsc.org. This indicates that the presence of a carbonyl group on the nitrogen is crucial for the simultaneous esterification/elimination reaction to proceed effectively rsc.org.

| Entry | N-Protecting Group (R¹) | Dehydroalanine Isopropyl Ester Yield (%) | Serine Isopropyl Ester Byproduct Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Cbz | 70 | 21 | nih.govrsc.org |

| 2 | Ethoxycarbonyl | 69 | 25 | nih.govrsc.org |

| 3 | Alloc | 51 | 35 | nih.govrsc.org |

| 4 | Boc | 68 | 19 | nih.govrsc.org |

| 5 | Teoc | 65 | 29 | nih.govrsc.org |

| 6 | Acetyl | 52 | N/A | rsc.org |

Reaction conditions typically involve reacting the N-protected serine with 2-bromopropane in the presence of Cs₂CO₃ in DMF at 60 °C. nih.govrsc.org

While not a direct precursor, this compound serves as a crucial intermediate in the synthesis of β-amino acids. The dehydroalanine isopropyl esters produced from this compound are ideal substrates for conjugate addition reactions (Michael-type reactions) organic-chemistry.org. The electron-withdrawing nature of the ester and the N-acyl group activates the double bond for nucleophilic attack at the β-position. The addition of a nucleophile across the double bond, followed by subsequent transformations, can generate the β-amino acid structure. This two-step sequence—conversion of this compound to a dehydroalanine derivative and subsequent conjugate addition—provides a reliable pathway to this important class of non-proteinogenic amino acids organic-chemistry.org.

Integration into Peptide Chemistry

The unique properties of this compound facilitate its use in the intricate field of peptide chemistry, where the precise assembly of amino acids is paramount.

Reagents for Peptide Synthesis

This compound hydrochloride is classified as an amino acid derivative used as a reagent in peptide synthesis. medchemexpress.com In peptide synthesis, amino acids are typically used with protecting groups on their sidechains to prevent unwanted reactions. peptide.com For serine, common protecting groups in Fmoc chemistry include tert-butyl ethers or trityl ethers. peptide.com The esterification of the carboxylic acid, in this case to an isopropyl ester, is a crucial step in protecting the C-terminus during peptide coupling reactions. This protection strategy allows for the sequential addition of other amino acids to the N-terminus. The choice of the ester group, such as isopropyl, can influence the stability and solubility of the amino acid derivative. nih.gov

Synthesis of Peptidomimetic Conjugates

This compound is utilized in the synthesis of peptidomimetic conjugates, which are molecules that mimic the structure and function of peptides. An important application is in the creation of prodrugs. For instance, the isopropyl ester of a valine-serine dipeptide has been incorporated into prodrugs of the antiviral agent cidofovir. nih.gov The inclusion of the isopropyl ester was intended to enhance the stability of the dipeptide moiety against enzymatic degradation, a common challenge with simpler methyl esters which can be susceptible to decomposition. nih.gov

In a general synthetic approach, a protected serine alkyl ester can be reacted with a resin for solid-phase synthesis. nih.gov For example, a TBDMS-protected serine isopropyl ester can be attached to a trityl chloride polystyrene resin. nih.gov Following the removal of the TBDMS protecting group, further synthetic steps can be carried out to build the desired peptidomimetic conjugate. nih.gov The synthesis of these complex molecules often involves coupling agents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) to facilitate the formation of peptide bonds. nih.gov

| Compound | Protecting Group | Application | Reference |

| Isopropyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate hydrochloride | TBDMS | Solid-phase synthesis of peptidomimetic conjugates | nih.gov |

| Val-L-Ser-CO2iPr dipeptide | None | Promoieties for cidofovir prodrugs | nih.gov |

Utility in the Synthesis of Natural Product Analogues

The chiral nature of this compound makes it an excellent starting material for the enantioselective synthesis of natural products and their analogues.

Precursor for Garner-Type Aldehyde Derivatives

L-serine is a common precursor for the synthesis of Garner's aldehyde, a versatile chiral intermediate used in the synthesis of numerous natural products. nih.govbeilstein-journals.org The synthesis begins with the esterification of L-serine, often to a methyl or isopropyl ester, followed by protection of the amino and hydroxyl groups, typically as a Boc-protected acetonide. nih.govbeilstein-journals.org This fully protected serine ester is then reduced to the corresponding aldehyde. A common reducing agent for this transformation is Diisobutylaluminium hydride (DIBAL-H), which must be carefully controlled at low temperatures (below -75 °C) to prevent over-reduction and preserve the compound's chirality. nih.govbeilstein-journals.org

The resulting Garner-type aldehyde is a stable, optically pure building block. beilstein-journals.orgepa.gov This intermediate is valuable because it contains a protected α-amino alcohol moiety, which is a common structural feature in many biologically active molecules. nih.gov

| Starting Material | Key Transformation Steps | Product | Key Reagents |

| L-Serine | 1. Esterification (e.g., with isopropanol) 2. N- and O-protection (e.g., Boc anhydride, acetonide formation) 3. Reduction of the ester | Garner's Aldehyde | Thionyl chloride, Boc anhydride, DIBAL-H |

Applications in Furanomycin Derivative Synthesis

Garner's aldehyde, derived from L-serine, serves as a crucial building block in the synthesis of (+)-furanomycin. epa.govmdpi.com Furanomycin is an antibacterial natural product that acts as an inhibitor of isoleucyl aminoacyl-tRNA synthetase. mdpi.com The synthesis of furanomycin derivatives from a Garner-type aldehyde involves the addition of a vinyl organometallic reagent to the aldehyde. epa.gov This key step creates a new stereocenter and sets the stage for subsequent ring-closing reactions to form the characteristic dihydrofuran ring of furanomycin. mdpi.com The use of L-serine as the starting material ensures the correct stereochemistry in the final natural product analogue. epa.govmdpi.com

Chemical Modifications and Derivatization Strategies of L Serine Isopropyl Ester

Formation of Ionic Derivatives

The conversion of L-serine isopropyl ester into ionic derivatives, particularly salts with organic acids, represents a significant strategy to modify its physicochemical properties. These derivatives are often classified as pharmaceutically active ionic liquids (API-ILs), combining an active pharmaceutical ingredient (API) with an amino acid ester counterion.

The synthesis of ionic derivatives of this compound with organic acids, such as non-steroidal anti-inflammatory drugs (NSAIDs), is typically achieved through a multi-step process. A common method involves the initial preparation of the this compound hydrochloride salt, followed by an ion exchange reaction with the desired organic acid.

The general synthesis can be summarized in three main steps:

Esterification and Protection: The carboxyl group of the amino acid is esterified with isopropanol (B130326), and the amino group is simultaneously protected, often by forming a hydrochloride salt.

Intermediate Salt Formation: The resulting this compound hydrochloride is obtained as a stable intermediate.

Ion Exchange or Neutralization: The hydrochloride intermediate is reacted with the organic acid (e.g., ibuprofen) in a process that involves neutralization and protonation, leading to the formation of the final this compound organic acid salt with high yields.

Converting this compound into an ionic liquid with an organic acid counterion profoundly alters its behavior in chemical environments, most notably its solubility and lipophilicity. Research on ibuprofenates of various amino acid isopropyl esters, including the serine derivative, has shown that these salts exhibit significantly enhanced solubility in aqueous media compared to the parent drug.

For instance, forming an ibuprofenate salt can increase the aqueous solubility by orders of magnitude. This derivatization also modifies the compound's lipophilicity, which is a critical factor in pharmaceutical applications for transport across biological membranes. The octanol/water partition coefficient (log P) is typically lower for the ionic liquid form compared to the original acidic drug, indicating a shift towards increased hydrophilicity. The enhanced solubility is observed not only in water but also in buffer solutions that mimic physiological pH, such as phosphate-buffered saline (PBS).

| Compound | Form | Change in Aqueous Solubility | Lipophilicity (log P) |

|---|---|---|---|

| Ibuprofen | Parent Acid | Base Value | ~3.37 |

| This compound Ibuprofenate | Ionic Liquid Salt | Significantly Increased | Lower than Parent Acid |

Polymerization Applications

The ester and hydroxyl functional groups of this compound make it a valuable monomer for the synthesis of advanced polymers, including thermoresponsive materials and polypeptides.

L-serine alkyl esters, including the isopropyl variant, serve as key monomers in the synthesis of tailorable and biodegradable thermoresponsive polymers. Specifically, they are used to create polymers based on a methacryloylamide backbone. These materials exhibit a lower critical solution temperature (LCST), meaning they undergo a reversible phase transition from soluble to insoluble in an aqueous solution as the temperature is raised above a specific point. The incorporation of the L-serine moiety allows for fine-tuning of this transition temperature and introduces biodegradability into the final polymer structure, making them suitable for advanced biomedical applications.

Chemoenzymatic polymerization (CEP) is an environmentally favorable method for synthesizing polypeptides that leverages the specificity of enzymes to avoid the need for protecting the side-chain functional groups of amino acid monomers. While studies have focused extensively on L-serine methyl and ethyl esters, the principles are directly applicable to this compound.

In this process, a protease enzyme, such as papain, catalyzes the polymerization of the amino acid ester in an aqueous medium. The reaction proceeds efficiently under specific pH and temperature conditions, typically at a basic pH around 8.5 and a temperature of 40°C. This method allows for the direct conversion of the L-serine ester into poly(L-serine) without protecting the hydroxyl group. The resulting polypeptide precipitates from the solution and is characterized by a degree of polymerization typically ranging from 5 to 22 monomer units. The synthesized poly(L-serine) often adopts a β-sheet secondary structure.

| Parameter | Condition/Result | Source |

|---|---|---|

| Monomer | L-Serine Ethyl Ester (analogue) | |

| Catalyst | Papain | |

| Solvent | Aqueous Medium | |

| Optimal pH | 8.5 | |

| Degree of Polymerization (DP) | 5-22 | |

| Resulting Polymer Structure | Poly(L-serine) with β-sheet conformation |

Reactivity with Transition Metal Complexes

This compound can act as a ligand in reactions with high-valent transition metal halides. The ester and amino groups, along with the side-chain hydroxyl group, provide multiple coordination sites. A notable example is the reaction of this compound with niobium pentachloride (NbCl₅).

In this reaction, performed in a solvent such as dichloromethane (B109758) (CH₂Cl₂), the this compound molecule reacts with NbCl₅ to yield a coordination compound. The resulting product is NbCl₃(OCH₂CHNHCO₂iPr), which indicates that the serine derivative has acted as a tridentate ligand, coordinating to the niobium center through the hydroxyl oxygen, the amino nitrogen, and one of the carbonyl oxygens, with the loss of two chloride ligands and HCl. This type of reaction showcases the utility of amino acid esters in organometallic synthesis to create novel complexes.

| Reactant 1 | Reactant 2 | Solvent | Product |

|---|---|---|---|

| This compound | Niobium Pentachloride (NbCl₅) | Dichloromethane (CH₂Cl₂) | NbCl₃(OCH₂CHNHCO₂iPr) |

Synthesis of Coordination Compounds with High Valent Transition Metal Halides

The reaction of this compound with high valent transition metal halides has been shown to yield distinct coordination compounds. Research in this area has provided insights into the reactivity of the amino acid ester with strong Lewis acids like niobium pentachloride (NbCl₅).

A notable example is the reaction of NbCl₅ with this compound, which results in the formation of the coordination compound NbCl₃(OCH₂CHNHCO₂ⁱPr) researchgate.netrsc.org. This reaction is carried out in a weakly coordinating solvent such as dichloromethane (CH₂Cl₂) rsc.org. The product was isolated in a 66% yield, demonstrating a moderately efficient synthesis pathway researchgate.netrsc.org. The formation of this compound involves the activation of the hydroxyl group of the serine side chain and subsequent coordination to the niobium center.

Detailed spectroscopic and analytical methods are typically employed to characterize the resulting metal complexes. These methods provide crucial information on the structure and bonding within the coordination compound.

| Reactant 1 | Reactant 2 | Solvent | Product | Yield | Reference |

| This compound | Niobium pentachloride (NbCl₅) | Dichloromethane (CH₂Cl₂) | NbCl₃(OCH₂CHNHCO₂ⁱPr) | 66% | researchgate.netrsc.org |

Activation Processes and Ligand Behavior in Metal-Mediated Reactions

The interaction between this compound and high valent transition metal halides involves specific activation processes that dictate the ligand behavior and the final structure of the coordination compound. In the case of the reaction with niobium pentachloride, the this compound acts as a ligand that undergoes intramolecular activation.

The formation of NbCl₃(OCH₂CHNHCO₂ⁱPr) from this compound and NbCl₅ showcases the activation of the ester's side-chain hydroxyl group. This process involves the deprotonation of the hydroxyl group and its subsequent coordination to the niobium metal center, along with the nitrogen atom of the amino group. This demonstrates the bifunctional nature of the this compound ligand in this specific reaction.

Furthermore, studies on related α-amino acid esters with high valent transition metal halides, such as niobium and tantalum pentahalides, have revealed other activation pathways. For instance, the activation of the ester O–R bond has been observed in the reactions of L-leucine methyl ester with NbF₅ and L-proline ethyl ester with MBr₅ (where M = Nb, Ta) researchgate.netrsc.org. These reactions proceed with the release of an alkyl halide, indicating a different mode of reactivity compared to the reaction with this compound where the side-chain is activated.

The behavior of the this compound as a ligand in these metal-mediated reactions is therefore highly dependent on the specific transition metal halide used and the reaction conditions. The presence of the hydroxyl group in the side chain of serine provides an alternative reactive site for coordination and activation, distinguishing its chemistry from that of other amino acid esters like those of leucine (B10760876) and proline in similar reactions researchgate.netrsc.org.

| Metal Halide | Amino Acid Ester | Observed Activation Process | Reference |

| NbCl₅ | This compound | Activation of the side-chain hydroxyl group | researchgate.netrsc.org |

| NbF₅ | L-Leucine methyl ester | Activation of the ester O–R bond | researchgate.netrsc.org |

| MBr₅ (M = Nb, Ta) | L-Proline ethyl ester | Activation of the ester O–R bond | researchgate.netrsc.org |

Mechanistic and Computational Investigations Involving L Serine Isopropyl Ester

Quantum Mechanical Studies

Quantum mechanical methods, especially Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic structure and energetic properties of molecules. While direct DFT studies on L-serine isopropyl ester are not extensively documented in publicly available literature, a significant body of research on the parent molecule, L-serine, and its other esters provides a solid foundation for understanding its behavior.

DFT calculations are widely used to predict the optimized geometries, electronic properties, and reactivity of amino acids and their derivatives. For L-serine, DFT studies have been employed to determine various molecular descriptors that shed light on its chemical nature. These calculations typically involve hybrid algorithms like B3LYP with a basis set such as 6-31G(d,p) to find the equilibrium geometry at the ground state.

Studies on L-serine reveal it has a high ionization potential and electron affinity, suggesting a strong capability to interact with cations and accept electrons. In terms of chemical hardness, which is related to the HOMO-LUMO energy gap (ΔE), L-serine is considered a "hard" molecule, indicating high stability. The esterification of the carboxyl group to form this compound alters the electronic distribution, particularly around the carbonyl group, which influences its reactivity, but the fundamental properties derived from the serine backbone remain relevant. The polarized hydroxyl group on the side chain is a key feature, capable of acting as a hydrogen bond donor and participating in catalytic processes.

Table 1: Quantum Global Chemical Reactivity Descriptors for L-Serine (in vacuum)

| Parameter | Description | Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.08 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.13 |

| ΔE (Gap) | Energy gap (ELUMO - EHOMO) | 7.21 |

Data sourced from DFT calculations on L-Serine, which provide foundational insights applicable to its esters.

Computational studies are crucial for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediate structures. For the parent amino acid, serine, DFT calculations have been used to investigate the reaction and activation enthalpies for initial degradation pathways, including dehydration, deamination, and decarboxylation. These computational analyses help to understand the thermal stability and degradation mechanisms of the molecule.

In the context of this compound, such analyses would be critical for understanding its hydrolysis (both acid- and base-catalyzed) back to L-serine and isopropanol (B130326), or its participation in peptide synthesis. The calculations would model the approach of a reactant, the formation of a tetrahedral intermediate at the ester carbonyl group, and the subsequent departure of the leaving group. The energies of these intermediates and the transition states connecting them determine the reaction kinetics and preferred pathway.

Molecular Modeling in Chiral Recognition

Chiral recognition is a fundamental process in biology and chemistry, and molecular modeling provides a detailed picture of how chiral molecules interact differently with a chiral environment.

Molecular docking and simulation are powerful techniques for visualizing and quantifying the interactions between a small molecule (ligand), like this compound, and a chiral receptor (host). Studies on the chiral recognition of protonated serine by chiral crown ethers serve as an excellent model.

Computational analyses at the DFT level have shown that the binding is primarily governed by a tripodal coordination of the protonated amino group of serine with oxygen atoms of the receptor. The stability of the resulting complex is dictated by favorable hydrogen bonds, optimal intermolecular distances, and the degree of distortion required in the host molecule to accommodate the guest. For this compound, the ester group would introduce additional steric and electronic factors that would influence the binding geometry and energy. The computational models would predict how the L-enantiomer forms a more stable diastereomeric complex with a given chiral receptor compared to the D-enantiomer, explaining the basis of enantioselective recognition.

Table 2: Key Intermolecular Interactions in Chiral Recognition of Serine

| Interaction Type | Host Group | Guest Group (Serine) | Role in Recognition |

|---|---|---|---|

| Hydrogen Bonding | Crown Ether Oxygens | Protonated Amino Group (-NH3+) | Primary anchoring and stabilization |

| Hydrogen Bonding | Carboxylic Acid Groups | Side-chain Hydroxyl (-OH) | Secondary interaction, enhancing selectivity |

| Hydrogen Bonding | Carboxylic Acid Groups | Carboxyl Group (-COOH) | Contributes to binding affinity |

Based on computational studies of L-SerH(+) with an (all-S)-(18-crown-6)-2,3,11,12-tetracarboxylic acid host.

The solvent environment can dramatically affect molecular interactions. Computational models, often using a Polarizable Continuum Model (PCM), can simulate the effects of different solvents on the binding affinity and selectivity of a host-guest system. The solvent influences the stability of the individual molecules and the complex, as well as the strength of intermolecular forces like hydrogen bonds and electrostatic interactions.

For this compound interacting with a chiral selector, computational analysis can calculate the binding free energy (ΔG) in various solvents. This allows for a rational understanding of why chiral separations might be more effective in certain solvent systems. For instance, a non-polar solvent might favor interactions driven by hydrogen bonding, whereas a polar, protic solvent might compete for those same hydrogen bonds, reducing the binding affinity but potentially altering the selectivity. These calculations are invaluable for optimizing conditions in applications like chiral chromatography.

Enzymatic Reaction Mechanisms

Enzymes are highly efficient and specific catalysts, and understanding their mechanisms is key to harnessing them for synthesis. While specific enzymatic reactions involving this compound are not widely detailed, the extensive research on enzymes that process L-serine and its other esters provides clear mechanistic paradigms.

For example, proteases like papain have been used for the chemoenzymatic polymerization of L-serine methyl and ethyl esters in aqueous media. The mechanism involves the enzyme's active site, typically containing a catalytic triad (B1167595) (e.g., Cys, His, Asn in papain). The reaction proceeds through an acyl-enzyme intermediate.

The proposed mechanism is as follows:

Acylation: The nucleophilic residue in the enzyme's active site (e.g., Cysteine) attacks the carbonyl carbon of the this compound. This forms a tetrahedral intermediate.

Intermediate Collapse: The intermediate collapses, releasing the isopropyl alcohol and forming a covalent acyl-enzyme intermediate (L-seryl-papain).

Deacylation (Aminolysis): The amino group of a second this compound molecule then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate.

Peptide Bond Formation: This leads to the formation of a dipeptide ester and regeneration of the free enzyme, which can then continue the cycle to extend the polypeptide chain.

Similarly, lipases, which are known to catalyze esterification and transesterification reactions, could be employed for the synthesis or hydrolysis of this compound. The mechanism would also involve the formation of an acyl-enzyme intermediate via the enzyme's serine hydrolase catalytic triad. Understanding these mechanisms through computational modeling of the enzyme's active site can help in designing more efficient biocatalytic processes.

Computational Design of Enzyme Promiscuity and Substrate Interactions (e.g., pluriZymes)

The advent of powerful computational tools has revolutionized the field of enzyme engineering, enabling the rational design of enzymes with novel functionalities. One such innovative approach is the creation of "pluriZymes," single polypeptide chains engineered to contain multiple catalytic sites. This concept has been explored for the synthesis and modification of amino acid esters, providing a framework for potential applications involving this compound.

Computational strategies, such as those used in the design of pluriZymes, often begin with the identification of a suitable protein scaffold. Software can then be used to identify potential binding pockets for a target substrate, such as an amino acid ester. mdpi.com Through techniques like site-directed mutagenesis, new catalytic residues can be introduced into these pockets to create a novel active site. mdpi.com For instance, a hydrolase active site, typically composed of a catalytic triad (e.g., Serine, Histidine, and Aspartic acid), can be engineered into a non-catalytic protein or an existing enzyme to confer esterase activity. mdpi.com

A notable example of this approach involved the successful design of a pluriZyme with both protease and esterase activities. nih.govnih.gov This engineered enzyme was capable of catalyzing the one-pot synthesis of L-histidine methyl ester from a dipeptide. nih.govnih.gov This demonstrates the potential for designing enzymes that could facilitate cascade reactions involving the formation or hydrolysis of amino acid esters like this compound. The design process for such enzymes would typically involve the following computational steps:

| Computational Step | Description | Key Parameters |

| Scaffold Selection | Identifying a stable protein structure to host the new active site. | Protein stability, expression levels, existing active sites. |

| Binding Pocket Identification | Locating suitable cavities on the protein surface for substrate binding. | Pocket volume, hydrophobicity, accessibility. |

| Catalytic Residue Grafting | Introducing the necessary amino acids (e.g., Ser, His, Asp) in the correct spatial orientation. | Distance and angles between catalytic residues. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the designed enzyme with the substrate to assess stability and catalytic potential. | Root Mean Square Deviation (RMSD), interaction energies. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the chemical reaction at the active site with high accuracy to predict reaction barriers. | Activation energy, transition state geometry. |

While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles established in the design of pluriZymes for other amino acid esters provide a clear roadmap for future research in this area. Molecular docking simulations could be employed to predict the binding affinity and orientation of this compound within the active site of both natural and engineered enzymes. researchgate.netscispace.comnih.gov Such studies are foundational for understanding substrate specificity and for the rational design of enzymes with tailored activities towards this specific ester.

Mechanistic Aspects of Biocatalytic Ester Hydrolysis or Formation

The biocatalytic hydrolysis and formation of esters, including this compound, are predominantly catalyzed by hydrolases, such as lipases and proteases. The fundamental mechanism of action for these enzymes, particularly serine hydrolases, has been a subject of extensive research.

The catalytic activity of serine proteases and lipases relies on a conserved structural motif known as the catalytic triad, typically consisting of serine (Ser), histidine (His), and aspartic acid (Asp) residues. researchgate.netnih.govnih.gov The hydrolysis of an ester bond by these enzymes generally proceeds through a two-step "ping-pong" mechanism involving the formation of a covalent acyl-enzyme intermediate.

The key mechanistic steps are as follows:

Acylation Step: The catalytic serine, activated by the histidine residue, performs a nucleophilic attack on the carbonyl carbon of the ester substrate. nih.gov This leads to the formation of a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the enzyme's active site. nih.gov The intermediate then collapses, releasing the alcohol portion of the ester and forming a covalent acyl-enzyme intermediate.

Deacylation Step: A water molecule, activated by the histidine residue, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. nih.gov This results in a second tetrahedral intermediate, which subsequently breaks down to release the carboxylic acid product and regenerate the free enzyme. nih.gov

The reverse of this process, enzymatic esterification, can be favored in non-aqueous or low-water environments. In such conditions, an alcohol can act as the nucleophile attacking the acyl-enzyme intermediate, leading to the synthesis of a new ester.

The following table summarizes key mechanistic features of biocatalytic ester hydrolysis relevant to this compound:

| Mechanistic Feature | Description | Implication for this compound |

| Catalytic Triad | A set of three coordinated amino acids (e.g., Ser, His, Asp) in the active site. | Essential for the catalytic activity of serine hydrolases acting on the ester. |

| Acyl-Enzyme Intermediate | A covalent intermediate formed between the enzyme's serine residue and the acyl group of the substrate. | A key intermediate in both the hydrolysis and synthesis of this compound. |

| Oxyanion Hole | A region in the active site that stabilizes the negative charge of the tetrahedral intermediate. | Crucial for lowering the activation energy of the reaction. |

| Kinetic Resolution | The enzymatic discrimination between enantiomers of a racemic substrate. | A potential method for the preparation of enantiomerically pure L- and D-Serine isopropyl ester. |

Further research, including detailed kinetic studies and spectroscopic analysis, would be necessary to fully elucidate the specific mechanistic nuances of enzymatic reactions involving this compound. acs.org Such investigations would provide valuable data for optimizing reaction conditions and for the rational engineering of enzymes with improved performance for the synthesis or hydrolysis of this compound.

Future Directions and Emerging Research Avenues for L Serine Isopropyl Ester

L-Serine isopropyl ester, a chiral building block derived from the amino acid L-serine, is poised for significant advancements in its application and understanding. As a bifunctional molecule featuring a reactive hydroxyl group, a nucleophilic amine, and a sterically accessible ester, it represents a versatile platform for chemical innovation. Future research is trending towards the development of novel derivatives, the exploration of sophisticated catalytic systems, expanded applications in chemistry and materials science, and a more profound computational understanding of its chemical behavior.

Q & A

Basic: What experimental methodologies are recommended for synthesizing L-serine isopropyl ester with high purity?

Methodological Answer:

The synthesis typically involves esterification of L-serine with isopropyl alcohol under acid catalysis. Key steps include:

- Reagent Optimization : Use anhydrous conditions to minimize hydrolysis. Catalysts like concentrated sulfuric acid or p-toluenesulfonic acid improve yield .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the ester. Monitor purity via HPLC or TLC (Rf comparison with standards) .

- Characterization : Confirm structure using and NMR, comparing chemical shifts to literature (e.g., δ 1.2 ppm for isopropyl CH groups) .

Basic: How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer:

- Detailed Protocols : Document molar ratios, reaction temperature (±2°C precision), and stirring duration. For example, a 1:3 molar ratio of L-serine to isopropyl alcohol at 60°C for 12 hours .

- Error Mitigation : Calibrate equipment (e.g., balances, pH meters) and report uncertainties. Include negative controls (e.g., omitting catalyst) to validate reaction necessity .

- Replication : Share raw spectral data (NMR, IR) in supplementary materials to enable cross-validation .

Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?

Methodological Answer:

- Data Triangulation : Cross-reference NMR with IR (e.g., ester C=O stretch at ~1740 cm) and mass spectrometry (molecular ion peak at expected m/z) .

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted L-serine or diesters). Adjust solvent polarity during purification if needed .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) to confirm assignments .

Advanced: How can researchers design experiments to study the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

- Kinetic Studies : Prepare buffer solutions (pH 5–8) and monitor ester degradation via UV-Vis (absorbance at 210 nm) or NMR (disappearance of isopropyl peaks) .

- Temperature Dependence : Use Arrhenius plots to calculate activation energy. Conduct trials at 25°C, 37°C, and 50°C to model biological and storage conditions .

- Error Control : Account for autocatalysis by including buffer-only controls and statistical analysis (e.g., ANOVA for pH-dependent rate differences) .

Advanced: What computational approaches validate the stereochemical integrity of this compound during synthesis?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model reaction pathways to assess racemization risks. Compare energy barriers for L- vs. D-isomer formation .

- Chiroptical Spectroscopy : Use circular dichroism (CD) to confirm retention of L-configuration. Match CD spectra to enantiopure standards .

- DFT-Based NMR Prediction : Validate experimental NMR shifts against computed values for both enantiomers to rule out stereochemical drift .

Basic: What analytical techniques are critical for quantifying this compound in complex mixtures?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Calibrate with a standard curve of purified ester .

- Spectrophotometry : Apply Beer’s Law for UV quantification at λ~210 nm, ensuring solvent baselines are subtracted .

- Mass Spec Integration : Combine LC-MS with selective ion monitoring (SIM) for high specificity in biological matrices .

Advanced: How should researchers address discrepancies between theoretical and experimental yields in scaled-up synthesis?

Methodological Answer:

- Process Modeling : Use factorial design (e.g., Taguchi methods) to identify critical variables (catalyst concentration, temperature) affecting yield .

- Mass Balance Analysis : Quantify unreacted starting materials and byproducts via gravimetry or GC-MS. Adjust stoichiometry or reaction time accordingly .

- Scale-Dependent Effects : Evaluate heat transfer efficiency and mixing dynamics using computational fluid dynamics (CFD) for >10g syntheses .

Advanced: What methodologies enable the integration of this compound into peptide synthesis protocols?

Methodological Answer:

- Protection Group Strategy : Use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for amine protection. Cleave isopropyl ester post-coupling via mild acidolysis (e.g., TFA/DCM) .

- Coupling Efficiency : Monitor via Kaiser test or HPLC. Optimize activating agents (HOBt/DIC) for minimal racemization .

- Solid-Phase Synthesis : Anchor this compound to resin via its carboxyl group, enabling iterative peptide elongation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.